LMP-420
Overview
Description
LMP-420 is a novel purine nucleoside analog known for its potent anti-inflammatory and cytotoxic effects. It has shown significant efficacy in treating chronic lymphocytic leukemia (CLL) and other inflammatory conditions by inhibiting tumor necrosis factor (TNF) production .
Preparation Methods
Synthetic Routes and Reaction Conditions
LMP-420 is synthesized through a multi-step process involving the introduction of a boronic acid moiety to a purine nucleoside analog. The key steps include:
Formation of the purine nucleoside analog: This involves the reaction of 2-amino-6-chloropurine with a pentyl group.
Introduction of the boronic acid group: The pentyl group is further modified to introduce a dihydroxyboryl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Purification: Using chromatography techniques to isolate the desired compound.
Quality Control: Ensuring the compound meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
LMP-420 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the boronic acid group, affecting the compound’s activity.
Substitution: Substitution reactions can occur at the purine ring, leading to different analogs with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct biological properties .
Scientific Research Applications
LMP-420 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on cellular processes, particularly in inhibiting TNF production.
Medicine: Explored as a potential therapeutic agent for chronic lymphocytic leukemia, inflammatory bowel disease, and cerebral malaria.
Industry: Potential applications in developing anti-inflammatory drugs and treatments for autoimmune diseases .
Mechanism of Action
LMP-420 exerts its effects by inhibiting the transcription of tumor necrosis factor (TNF). This inhibition leads to reduced inflammation and apoptosis of malignant cells. The compound targets the nuclear factor-kappa B (NF-kB) pathway, which is crucial for the transcription of TNF and other inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Fludarabine: Another purine nucleoside analog used in the treatment of chronic lymphocytic leukemia.
Etanercept: A TNF inhibitor used to treat autoimmune diseases.
Uniqueness of LMP-420
This compound is unique due to its dual action of inhibiting TNF production and inducing apoptosis in malignant cells. Unlike other TNF inhibitors, this compound has minimal effects on normal hematopoietic cells, making it a promising therapeutic agent with reduced side effects .
Properties
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333283 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473870-63-2 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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